molecular formula C17H20BrNO2 B2964817 1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane CAS No. 391219-27-5

1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane

Cat. No. B2964817
CAS RN: 391219-27-5
M. Wt: 350.256
InChI Key: MEJHJEXJWUTGCI-UHFFFAOYSA-N
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Description

“1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane” is a derivative of adamantane, a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane” is derived from adamantane with a bromine atom at one of the four equivalent methine positions . The compound is a colorless solid .


Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . These reactions provide a variety of products incorporating diverse functional groups .

Scientific Research Applications

Synthesis of Microporous Polymers

Adamantane derivatives have been utilized in the synthesis of microporous polymers through Friedel–Crafts reactions, demonstrating enhanced CO2 uptake capacity due to interactions between the nitro group and CO2. This research highlights the potential of adamantane-based polymers in gas storage and separation applications (Lim et al., 2012).

Molecular and Crystal Structure Insights

Investigations into adamantane-containing thioureas have provided insights into the influence of substituents on molecular and crystal structures, revealing the impact of nitrogen substitution on structural properties. This research contributes to the understanding of molecular conformations and interactions in crystal engineering (Saeed et al., 2014).

Noncovalent Interactions in Hybrid Derivatives

The study of adamantane-1,3,4-thiadiazole hybrid derivatives has shed light on the nature of noncovalent interactions, particularly the role of the N–H⋯N hydrogen bond, in stabilizing crystal structures. This research is significant for the design of materials with specific interaction patterns (El-Emam et al., 2020).

Drug Modification and Host-Guest Systems

Novel anilines bearing 1-adamantyl substituents have been synthesized and their interactions with β-cyclodextrin studied, revealing pseudorotaxane-like structures. This work has implications for drug modification and the development of supramolecular complexes (Vícha et al., 2011).

Broad-Spectrum Antibacterial Candidates

Adamantane-based carbohydrazide derivatives have been identified as potent broad-spectrum antibacterial agents, offering new avenues for antibiotic development. This research exemplifies the therapeutic potential of adamantane derivatives (Al-Wahaibi et al., 2020).

Gas Storage and Separation

Adamantane cores have been employed in the development of nanoporous organic frameworks, demonstrating high surface area and chemical stability, suitable for gas storage and separation. This work underscores the utility of adamantane derivatives in materials science (Yang & Guo, 2019).

properties

IUPAC Name

1-bromo-3-(4-methyl-3-nitrophenyl)adamantane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2/c1-11-2-3-14(5-15(11)19(20)21)16-6-12-4-13(7-16)9-17(18,8-12)10-16/h2-3,5,12-13H,4,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJHJEXJWUTGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane

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